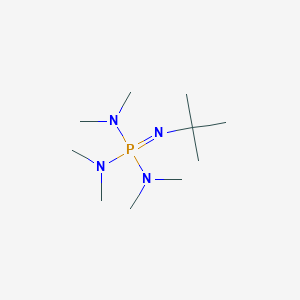

tert-Butylimino-tris(dimethylamino)phosphorane

Beschreibung

Eigenschaften

IUPAC Name |

N-[tert-butylimino-bis(dimethylamino)-λ5-phosphanyl]-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H27N4P/c1-10(2,3)11-15(12(4)5,13(6)7)14(8)9/h1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRNOSHBJMBLOSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N=P(N(C)C)(N(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H27N4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00400667 | |

| Record name | Phosphazene base P1-t-Bu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81675-81-2 | |

| Record name | Phosphazene base P1-t-Bu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N�-tert-Butyl-N,N,N�,N�,N�,N�-hexamethylphosphorimidic triamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthesis via Reaction of Tris(dimethylamino)phosphine with tert-Butyl Isocyanate

One common and well-documented method for preparing tert-Butylimino-tris(dimethylamino)phosphorane involves the reaction of tris(dimethylamino)phosphine with tert-butyl isocyanate under controlled conditions. This approach exploits the nucleophilic character of the phosphine and the electrophilicity of the isocyanate to form the phosphazene base.

-

$$

\text{(Me}2\text{N)}3\text{P} + \text{t-Bu-NCO} \rightarrow \text{t-BuN= P(NMe}2)3

$$ -

- Controlled temperature to avoid side reactions.

- An inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

- Solvent choice typically involves dry, aprotic solvents such as tetrahydrofuran (THF).

-

- The product is isolated by standard purification techniques such as precipitation or vacuum drying.

- This method yields this compound with high purity suitable for catalytic applications.

This method is referenced in synthetic protocols and is considered reliable for laboratory-scale synthesis.

Preparation as a Catalyst in Polymerization and Related Reactions

This compound is also prepared and used as a catalyst or initiator in polymerization reactions, notably in the ring-opening polymerization (ROP) of epoxy monomers and polyphthalaldehyde synthesis.

Example from Polymer Chemistry:

In a glovebox environment, this compound (~10 mg) is used as a catalyst (P1-t-Bu) for polymerization reactions at low temperatures (around -90°C). The catalyst is dissolved in dichloromethane (DCM) and rapidly added to the monomer solution to initiate polymerization. After a short reaction time (10 minutes), the polymerization is quenched, and the polymer is recovered by precipitation and drying.

Key Features of Preparation in Polymerization Context:

- The catalyst is prepared or procured in a form suitable for direct use.

- The reaction conditions are tightly controlled to achieve high yield (~70%) and defined polymer properties.

- The catalyst preparation is closely linked to its performance in polymerization rather than isolated synthesis.

This method highlights the practical preparation and application of this compound in advanced polymer chemistry.

Preparation via Phosphazene Base Family Synthetic Routes

This compound belongs to the phosphazene base family, which includes related compounds synthesized through variations of phosphine and amine precursors.

-

- Starting from tris(dimethylamino)phosphine, the introduction of the tert-butylimino group is achieved by reaction with suitable electrophiles such as isocyanates or related reagents.

- Alternative phosphazene bases (e.g., tert-octylimino variants) are synthesized similarly by substituting the alkyl group.

- These syntheses often involve multi-step procedures with purification stages including vacuum drying and crystallization.

-

- Patents describe the use of this compound as an organic base catalyst prepared by reacting appropriate phosphine precursors with tert-butyl-containing reagents.

- The compounds are characterized and isolated for use in catalytic processes, including oxyborane compound synthesis.

- The preparation methods emphasize the control of reaction parameters to achieve high purity and catalytic efficiency.

Comparative Table of Preparation Methods

Analytical and Research Findings on Preparation

Spectroscopic Characterization:

- The prepared this compound is characterized by $$^{1}H$$, $$^{13}C$$, and $$^{31}P$$ NMR spectroscopy to confirm structure and purity.

- Mass spectrometry (MALDI-ToF, ESI) supports molecular weight and composition.

- Thermal analysis (TGA) assesses stability relevant to preparation and storage.

Kinetic and Mechanistic Insights:

- In polymerization catalysis, initiation involves abstraction of acidic protons by the phosphazene base.

- The steric hindrance of the tert-butyl group affects reactivity and selectivity during synthesis and application.

- Reaction kinetics are influenced by solvent and temperature, with THF and low temperatures favoring controlled synthesis.

-

- Handling under inert atmosphere is critical to prevent degradation.

- Purification by precipitation and vacuum drying ensures removal of impurities.

- The compound’s strong basicity and steric profile require careful control of reaction conditions during preparation.

These findings are supported by detailed experimental data and spectroscopic analyses reported in peer-reviewed polymer chemistry studies and patents.

Analyse Chemischer Reaktionen

Deprotonation Reactions

P1-t-Bu efficiently deprotonates weakly acidic compounds, forming stable ion pairs. This property is central to its role in organic synthesis and polymerization catalysis.

Proton Transfer with Carbon Acids

P1-t-Bu reacts with nitroalkanes (e.g., MNPNP and NPNE) in tetrahydrofuran (THF), generating persistent radicals via proton abstraction. Key findings include:

-

Equilibrium Constants : For MNPNP, equilibrium constants (K) decrease with temperature (Table 1) .

-

Activation Parameters : Reactions exhibit large negative entropy values (ΔS‡ ≈ -200 J mol⁻¹ K⁻¹), indicating transition states with high structural order .

Table 1: Thermodynamic and Kinetic Parameters for Proton Transfer with MNPNP

| Base | Temp (°C) | K (dm³ mol⁻¹) | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J mol⁻¹ K⁻¹) |

|---|---|---|---|---|

| BEMP | 15 | 24 ± 1 | -52 ± 3 | -155 ± 10 |

| BTPP | 15 | 357 ± 6 | -46 ± 2 | -111 ± 6 |

| P1-t-Oct | 15 | 7.6 ± 1.7 | -36 ± 1 | -106 ± 3 |

Data sourced from equilibrium and kinetic studies in THF .

Comparison with Other Bases

P1-t-Bu’s reactivity differs markedly from traditional bases:

-

vs. DBU : While DBU exhibits higher equilibrium constants (e.g., K = 2060 M⁻¹ for NPNE), P1-t-Bu’s ion pairs show weaker hydrogen bonding, evidenced by redshifted absorption bands in THF .

-

vs. BTPP : BTPP’s higher pKa (28.4) correlates with faster reaction rates (kₐ = 0.84 dm³ mol⁻¹ s⁻¹ at 25°C) .

Polymerization Catalysis

P1-t-Bu catalyzes ring-opening polymerization (ROP) of thiolactones, enabling precise control over polymer architecture.

Thiolactone ROP

In the ROP of γ-thiobutyrolactone (TBL):

-

Conversion Rates : Achieves >90% conversion within hours under mild conditions (25°C, toluene) .

-

Molecular Weight Control : Linear increase in molar mass (Mₙ) with monomer conversion, yielding poly(thioester)s (PTEs) with narrow dispersity (Đ = 1.42–1.88) .

Table 2: ROP of TBL Catalyzed by P1-t-Bu

| Solvent | [TBL]₀/[Base]₀ | Conv. (%) | Mₙ,calc (g mol⁻¹) | Mₙ,SEC (g mol⁻¹) | Đ |

|---|---|---|---|---|---|

| Toluene | 50:1 | 66 | 5,700 | 9,100 | 1.88 |

| THF | 50:1 | 73 | 7,300 | 10,900 | 1.54 |

Data from polymerization studies at 25°C .

Mechanistic Insights

-

Initiation : P1-t-Bu abstracts acidic α-hydrogens from TBL, forming a thiocarboxylate-phosphazenium ion pair .

-

End-Group Analysis : NMR and DOSY confirm α-thiocrotonate and ω-thiocarboxylate termini, ruling out cyclic polymer formation .

Comparative Reactivity in Catalysis

P1-t-Bu’s performance varies with steric and electronic factors:

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Characteristics

- Molecular Formula : C10H27N4P

- Molecular Weight : 234.32 g/mol

- Appearance : Colorless to pale yellow liquid

- Boiling Point : 113 °C (closed cup)

- Density : 0.979 g/mL at 25 °C

Applications in Organic Synthesis

2.1 Strong Non-Ionic Base

P1-t-Bu is predominantly utilized as a strong non-ionic base in organic synthesis. Its ability to deprotonate various substrates makes it invaluable in reactions requiring strong basic conditions.

- Case Study : In the synthesis of cyclic organic carbonates from glycerol, P1-t-Bu acts as an organocatalyst under solvent-free conditions. This method not only enhances reaction efficiency but also promotes greener chemistry practices by minimizing solvent use .

2.2 Proton Transfer Reactions

Research has demonstrated that P1-t-Bu can effectively facilitate proton transfer reactions in THF (tetrahydrofuran). This application is particularly relevant in the study of nitro compounds where P1-t-Bu serves as a proton acceptor, leading to the formation of stable products under pseudo-first-order conditions .

Catalytic Applications

3.1 Organocatalysis

P1-t-Bu has been explored as a catalyst in various organocatalytic processes due to its strong basicity and ability to stabilize transition states.

- Example : In the copolymerization of propylene oxide with succinic anhydride, P1-t-Bu enhances the catalytic activity, resulting in the formation of biodegradable polyesters. This application highlights its potential in sustainable chemistry and material science .

Material Science Applications

The unique properties of this compound have led to its use in the development of advanced materials.

4.1 Polymerization Processes

P1-t-Bu is utilized in the polymerization of various monomers, contributing to the synthesis of high-performance polymers with tailored properties.

Wirkmechanismus

The mechanism of action of tert-Butylimino-tris(dimethylamino)phosphorane primarily involves its strong basicity. It can abstract protons from acidic compounds, leading to the formation of anions or radicals. These anions or radicals can then participate in further chemical reactions, such as polymerization or radical trapping . The compound’s steric hindrance also plays a role in its reactivity, making it selective for certain reactions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound belongs to a broader class of phosphazene bases, which vary in substituents and structural complexity. Below is a detailed comparison with structurally related superbases:

Structural Analogues and Substituent Effects

- tert-Octylimino-tris(dimethylamino)phosphorane (P1-t-Oct): Replacing the tert-butyl group with a bulkier tert-octyl substituent increases steric hindrance, reducing reaction rates in proton-transfer reactions. For example, equilibrium constants ($K{\text{eq}}$) for deprotonation of nitroalkanes decrease significantly with larger alkyl substituents (e.g., $K{\text{eq}} = 11.8$ for a bulky i-Pr-substituted acid vs. >100,000 for less hindered substrates) .

- 1-tert-Butyl-2,2,4,4,4-pentakis(dimethylamino)-2λ⁵,4λ⁵-catenadi(phosphazene) (P2-t-Bu): This higher-order phosphazene base contains additional dimethylamino groups, enhancing its basicity and catalytic efficiency.

- tert-Butylimino-tris(pyrrolidino)phosphorane (BTPP): Substituting dimethylamino groups with pyrrolidino rings alters electronic and steric profiles.

Basicity and Kinetic Performance

Phosphazene bases generally surpass traditional organic superbases like DBU in basicity. For instance:

- Reaction Rates: tert-Butylimino-tris(dimethylamino)phosphorane exhibits slower kinetics with bulky substrates. Second-order rate constants ($k_2^H$) for nitroalkane deprotonation drop from 9360 dm³ mol⁻¹ s⁻¹ (for 4-nitrophenylnitromethane) to 0.09 dm³ mol⁻¹ s⁻¹ for sterically hindered analogs .

- Equilibrium Constants : $K_{\text{eq}}$ values decline sharply with increased steric bulk, highlighting the compound’s sensitivity to substrate size .

Steric and Electronic Considerations

- Steric Hindrance : The tert-butyl group shields the phosphorus center, limiting access to bulky acids. This contrasts with P1-t-Oct, where increased steric bulk further reduces reactivity .

- Electronic Effects: Dimethylamino groups provide strong electron donation, stabilizing the phosphorane intermediate in nucleophilic reactions. This contrasts with BTPP, where pyrrolidino groups may enhance electron density but introduce conformational rigidity .

Table 1. Comparative Properties of Phosphazene Superbases

Biologische Aktivität

tert-Butylimino-tris(dimethylamino)phosphorane (tBu-P4) is a phosphazene base known for its strong basicity and unique catalytic properties in various chemical reactions. Its biological activity, while less explored than its synthetic applications, presents interesting implications in biochemistry and pharmacology. This article reviews the biological activity of tBu-P4, focusing on its mechanisms, effects on cellular systems, and potential applications.

- Molecular Formula : C10H27N4P

- CAS Number : 49778-01-0

- Structure : Composed of a tert-butylimino group bonded to three dimethylamino groups, contributing to its strong nucleophilicity and basicity.

Biological Activity Overview

The biological activity of tBu-P4 can be categorized into several key areas:

-

Cytotoxicity :

- Studies have indicated that tBu-P4 exhibits varying levels of cytotoxicity depending on the concentration and exposure time in different cell lines. For instance, research involving HepaRG cells demonstrated that nanoparticles containing tBu-P4 showed significant toxicity at higher concentrations, impacting cell viability and proliferation rates .

-

Enzyme Interactions :

- As a potent base, tBu-P4 can influence enzyme activities by altering pH levels and participating in proton transfer reactions. This property may affect metabolic pathways involving enzymes sensitive to pH changes.

- Polymerization Reactions :

Case Study 1: Cytotoxicity in HepaRG Cells

A detailed cytotoxicity assay was conducted on HepaRG cells exposed to tBu-P4-laden nanoparticles. The study measured cell viability using ATP assays over varying concentrations of tBu-P4. The results indicated:

- IC50 Values : The half-maximal inhibitory concentration (IC50) was determined to be approximately 15 µM, indicating significant cytotoxic effects at this concentration.

- Mechanism : The cytotoxic effects were linked to oxidative stress pathways and apoptosis induction .

Case Study 2: Polymerization Catalysis

Research highlighted the effectiveness of tBu-P4 as a catalyst in the ROP of butylene oxide. Key findings included:

- Conversion Rates : Achieved up to 90% conversion within hours, demonstrating its efficiency compared to other catalysts.

- Molecular Weight Control : The resulting polyethers exhibited controlled molecular weights with narrow dispersity indices, suggesting potential for tailored drug delivery systems .

Comparative Table of Biological Activities

Q & A

Q. How is tert-butylimino-tris(dimethylamino)phosphorane synthesized, and what methods ensure its purity for laboratory use?

The compound is synthesized via a multi-step reaction starting with phosphorus pentachloride (PCl₅) and dimethylamine derivatives. A key intermediate, (dimethylamino)phosphonium tetrafluoroborate, is formed, followed by substitution with tert-butylamine to yield the final product . Purification involves column chromatography or recrystallization, with purity verified by nuclear magnetic resonance (NMR) spectroscopy (>98% purity) and elemental analysis .

Q. What are the primary applications of this compound in organic synthesis?

This phosphazene base (P1-t-Bu) is widely used as a strong, non-nucleophilic base in deprotonation reactions, particularly for acidic substrates like nitroalkanes or carboxylates. It facilitates enantioselective fluoromethylation of oxindoles and stabilizes reactive intermediates in organocatalytic processes, such as cyclic carbonate synthesis under solvent-free conditions .

Q. How does this compound compare to other phosphazene bases (e.g., P2-t-Bu, P4-t-Bu) in basicity?

Basicity scales with the number of phosphorus atoms in the phosphazene structure. P1-t-Bu (pKaMeCN ≈ 33) is weaker than P4-t-Bu (pKaMeCN ≈ 43), which enhances ion-pair separation in anionic polymerization. This difference directly impacts reaction rates; for example, P4-t-Bu accelerates β-butyrolactone polymerization 219-fold compared to P1-t-Bu .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in kinetic data during anionic ring-opening polymerization (ROP) mediated by phosphazene bases?

Discrepancies in apparent rate constants (kp<sup>app</sup>) arise from ion-pair equilibria. To resolve these, researchers use conductivity measurements or UV-Vis titration (e.g., with 1-pyrene acetic acid) to quantify free vs. paired ions. For P1-t-Bu, tighter ion pairs reduce activity, while P4-t-Bu’s stronger basicity increases ion separation, correlating with log(kp<sup>app</sup>) and base basicity .

Q. How do steric and electronic properties of this compound influence its performance in fluoromethylation reactions?

The tert-butyl group provides steric shielding, reducing side reactions with electrophiles, while the tris(dimethylamino) structure enhances electron donation, stabilizing transition states. In fluoromethylation, this balance enables selective activation of S-phenyl-S-monofluoromethyloxosulfonium hexafluorophosphate without overalkylation .

Q. What methodologies optimize the use of this compound in moisture-sensitive reactions?

Critical steps include:

- Solvent drying : Acetonitrile pre-dried with 3 Å molecular sieves (<6 ppm H₂O) .

- Inert atmosphere : Glovebox (<10 ppm O₂/H₂O) or Schlenk line for acid-base titrations .

- Stoichiometric control : Sub-stoichiometric base (0.8–1.2 equiv) minimizes side reactions in ROP .

Structure-Activity Relationship (SAR) Studies

Q. How does modifying the alkyl groups (e.g., tert-octyl vs. tert-butyl) affect the reactivity of imino-tris(dimethylamino)phosphorane derivatives?

Bulkier substituents (e.g., tert-octyl in P1-t-Oct) increase steric hindrance, reducing nucleophilic interference but lowering solubility in polar solvents. For example, P1-t-Oct is less effective in THF-based ROP due to aggregation, whereas P1-t-Bu maintains homogeneity .

Q. What spectroscopic techniques characterize the protonation states of this compound in solution?

<sup>31</sup>P NMR is most effective: protonated species show upfield shifts (δ ≈ 10–15 ppm) vs. deprotonated forms (δ ≈ 20–25 ppm). UV-Vis spectroscopy with pyrene-based probes quantifies ion-pair dissociation constants (Kdiss) in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.